6-(Meta-hydroxymethyl anilino)uracil
Description
Historical Trajectory of Uracil (B121893) Derivatives in Drug Discovery and Development
Uracil, a naturally occurring pyrimidine (B1678525) base, is a fundamental component of ribonucleic acid (RNA). acs.orgresearchgate.net Its essential role in biological processes made it an early and attractive target for therapeutic intervention. The history of uracil derivatives in medicine is deeply intertwined with the development of antimetabolite theory in the mid-20th century. The journey began in the 1950s with the synthesis of 5-Fluorouracil (B62378) (5-FU), a molecule designed to mimic uracil and thereby interfere with nucleotide synthesis. nih.gov Because of its ability to block RNA synthesis and inhibit the growth of rapidly dividing cancerous cells, 5-FU became a cornerstone of chemotherapy. acs.org
This initial success spurred decades of research into modifying the uracil scaffold to enhance efficacy, selectivity, and pharmacokinetic properties. nih.gov Scientists have systematically made substitutions at various positions on the uracil ring, particularly at the N1, N3, C5, and C6 positions, to explore their chemotherapeutic potential. nih.gov This exploration has yielded a diverse array of bioactive compounds with applications extending beyond oncology. Uracil derivatives have been developed as antiviral agents, including treatments for HIV and hepatitis, as well as antibacterial, antifungal, and anti-inflammatory compounds. researchgate.netnih.gov The versatility of the uracil scaffold allows it to be coupled with other pharmacophores, creating hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov This sustained investigation has solidified uracil's status as a "privileged structure" in medicinal chemistry, continually providing a robust foundation for the design of new therapeutic agents. researchgate.net
Paradigmatic Role of Anilino Moieties in Bioactive Molecular Design
The anilino moiety, a phenyl group attached to an amino group, is another cornerstone of medicinal chemistry, prized for its structural versatility and ability to engage in key interactions with biological targets. acs.org Its presence is noted in a multitude of approved drugs and clinical candidates, where it often serves as a crucial linker or a pharmacophore that can be readily modified to fine-tune a compound's biological activity. The aromatic ring of the anilino group can participate in hydrophobic and π-stacking interactions, while the amino group can act as a hydrogen bond donor, making it a versatile tool for molecular recognition at enzyme active sites or receptor binding pockets. nih.gov
Structure-activity relationship (SAR) studies frequently focus on modifying the substitution pattern of the anilino ring. nih.gov The introduction of various substituents at the ortho, meta, and para positions can profoundly influence a molecule's potency, selectivity, and metabolic stability. However, the anilino moiety is not without its challenges. It can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicities. acs.org This metabolic instability has prompted researchers to explore bioisosteric replacements or modifications to mitigate these liabilities while preserving or enhancing the desired pharmacological profile. acs.org Despite these concerns, the anilino group remains a paradigmatic feature in molecular design, offering a well-understood and highly adaptable platform for optimizing drug-like properties. acs.org
Strategic Rationale for Investigating the 6-(Meta-hydroxymethyl anilino)uracil Architectural Framework as a Research Compound
The specific architecture of this compound is not arbitrary but is based on a strategic rationale derived from extensive research on related compounds, particularly as inhibitors of bacterial DNA polymerase IIIC (Pol IIIC). nih.govnih.gov This enzyme is essential for chromosomal replication in Gram-positive bacteria, making it a validated target for novel antibacterial agents. acs.org The 6-anilinouracil (B3066259) scaffold has been identified as a potent and selective inhibitor of this enzyme. nih.govnih.gov
The strategic impetus for investigating this specific compound is threefold:
The Core Scaffold's Proven Activity : Research has established that the 6-anilinouracil framework acts as a dGTP analogue that selectively targets Pol IIIC. nih.gov This provides a strong foundation for designing new derivatives with potential antibacterial efficacy.
Importance of Anilino Ring Substitution : Structure-activity relationship studies have demonstrated that substituents on the anilino ring are critical for inhibitory potency. nih.gov Quantitative SAR studies have indicated that hydrophobic groups at the meta (3-position) and para (4-position) of the anilino ring are often optimal for binding to the Pol IIIC enzyme. acs.org Investigating a substitution at the meta position is therefore a rational starting point for molecular design.
Modulating Properties with a Hydroxymethyl Group : The introduction of a hydroxymethyl (-CH2OH) group represents a deliberate move to explore the impact of a polar, hydrophilic substituent. While hydrophobic interactions are known to be important, introducing a group capable of hydrogen bonding can offer several therapeutic advantages. nih.gov A hydroxymethyl group can potentially enhance water solubility, which is often a challenge for this class of compounds. nih.govacs.org Furthermore, it can form new hydrogen bond interactions within the target's binding site, potentially altering potency and selectivity. nih.gov This modification allows for a systematic exploration of how balancing hydrophobic and hydrophilic interactions at a key position on the scaffold affects both enzyme inhibition and whole-cell antibacterial activity. nih.govnih.gov
By combining a proven antibacterial scaffold (6-anilinouracil) with a strategic substitution on the anilino ring, the this compound framework serves as a valuable research compound to probe the chemical and biological space of Pol IIIC inhibitors and to develop potentially superior antibacterial agents.
Research Findings on 6-Anilinouracil Derivatives
The following tables summarize key structure-activity relationship (SAR) findings for 6-anilinouracil derivatives based on published research.
| Compound Scaffold | Anilino Substituent | Key Finding | Reference |
|---|---|---|---|
| 6-Anilinouracil | 3-ethyl-4-methyl | Maximizes Pol IIIC inhibition potency. | nih.gov |
| 6-Anilinouracil | 3,4-trimethylene | Serves as a potent "platform" 6-AU for further modification, though with relatively poor initial antibacterial potency. | acs.org |
| 6-Anilinouracil | General | Quantitative SAR studies suggest optimal interaction requires a hydrophobic group in the 3-position and a hydrophobic group in the 4-position. | acs.org |
| N3-Substituent | Effect on Pol IIIC Inhibition | Effect on Antibacterial Potency | Reference |
|---|---|---|---|
| Alkyl (ethyl to pentyl) | Enhanced | Significantly Enhanced | nih.gov |
| Hexyl | Enhanced | Decreased | nih.gov |
| Hydroxyalkyl / Methoxyalkyl | Marginally Enhanced | Enhanced several-fold | nih.gov |
| Basic amino groups on alkyl chain | Increased | Decreased | nih.gov |
Structure
3D Structure
Properties
CAS No. |
72255-52-8 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-[3-(hydroxymethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c15-6-7-2-1-3-8(4-7)12-9-5-10(16)14-11(17)13-9/h1-5,15H,6H2,(H3,12,13,14,16,17) |
InChI Key |
LFVQXHLWCQGROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC(=O)NC(=O)N2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Meta Hydroxymethyl Anilino Uracil Analogues
Established Synthetic Pathways for the Core 6-Anilinouracil (B3066259) Structure
The synthesis of the core 6-anilinouracil structure is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. One of the most common approaches involves the condensation of a 6-halouracil, typically 6-chlorouracil (B25721), with an appropriately substituted aniline (B41778). This nucleophilic aromatic substitution reaction provides a direct route to the desired 6-anilinouracil scaffold.
Another widely utilized method is the reaction of 6-aminouracil (B15529) with a substituted phenylhydrazine. nih.govnih.gov This pathway offers an alternative strategy for the formation of the crucial C-N bond between the uracil (B121893) and aniline moieties. Furthermore, multicomponent reactions involving 6-aminouracil have been developed for the synthesis of various fused heterocyclic systems, showcasing the versatility of this starting material in constructing complex molecular architectures.
A general and straightforward three-step procedure has been reported for the synthesis of 3-substituted 6-anilinouracils, which begins with a readily available 1-benzyloxymethyl-protected derivative of 6-chlorouracil. nih.gov This method provides a versatile entry point for the introduction of various substituents at the N-3 position of the uracil ring.
Regioselective Introduction of the Meta-hydroxymethyl Aniline Moiety
The regioselective introduction of the meta-hydroxymethyl aniline moiety onto the uracil core is a critical step in the synthesis of the target compound. This is typically achieved through the nucleophilic substitution of a suitable leaving group at the C-6 position of the uracil ring by 3-(aminomethyl)phenol. The use of 6-chlorouracil as the starting material is a common strategy, where the chlorine atom is displaced by the amino group of the aniline derivative.
The regioselectivity of this reaction is generally high, with the amino group of the aniline preferentially attacking the electrophilic C-6 position of the uracil ring. The reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF) or ethanol, and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of 6-(Meta-hydroxymethyl anilino)uracil. Several factors can be systematically varied to achieve this, including the choice of solvent, base, reaction temperature, and reaction time.
For the nucleophilic aromatic substitution reaction between 6-chlorouracil and meta-hydroxymethyl aniline, a polar aprotic solvent like DMF is often employed to facilitate the dissolution of the reactants and promote the reaction. The choice of base is also critical, with inorganic bases such as potassium carbonate or organic bases like triethylamine (B128534) being commonly used. The reaction temperature can be adjusted to control the rate of reaction, with elevated temperatures often leading to faster conversion but potentially also to the formation of side products. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts, yielding the desired this compound in high purity.
Systematic Derivatization Strategies for this compound Analogues
The systematic derivatization of this compound allows for the exploration of the chemical space around this core structure and the generation of a library of analogues with potentially diverse properties. These derivatization strategies can be broadly categorized into modifications at the uracil ring, transformations of the aniline ring system, and the stereoselective synthesis of chiral analogues.
Modifications at the Uracil N-1, N-3, C-5, and C-6 Positions
The uracil ring of this compound offers several sites for chemical modification.
N-1 and N-3 Positions: The nitrogen atoms at the N-1 and N-3 positions of the uracil ring can be alkylated to introduce a variety of substituents. Selective N-3 alkylation can be achieved by first protecting the N-1 position, for example, with a benzyloxymethyl (BOM) group. nih.gov This allows for the introduction of alkyl, hydroxyalkyl, or methoxyalkyl groups at the N-3 position, which has been shown to enhance the biological activity of some 6-anilinouracil derivatives. nih.gov
C-5 Position: The C-5 position of the uracil ring is amenable to various substitution reactions. For instance, radioactively labeled 6-amino-5-nitrosouracil (B44844) has been synthesized for metabolic studies. nih.gov The introduction of different functional groups at this position can significantly impact the electronic properties and biological activity of the molecule.
C-6 Position: While the C-6 position is already substituted with the anilino moiety, further modifications of the amino group are possible, although less common.
Functional Group Transformations on the Aniline Ring System
The meta-hydroxymethyl group on the aniline ring provides a versatile handle for a range of functional group transformations.
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. This transformation introduces new functional groups that can be further derivatized. nih.govnih.gov
Esterification and Etherification: The hydroxyl group can be converted into esters or ethers by reaction with appropriate acylating or alkylating agents. These modifications can alter the lipophilicity and other physicochemical properties of the molecule.
Substitution: The hydroxyl group can be replaced by other functional groups, such as halogens, through nucleophilic substitution reactions. This opens up possibilities for further synthetic manipulations.
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into the this compound scaffold can lead to analogues with distinct stereochemical properties. This can be achieved through several strategies:
Use of Chiral Building Blocks: The synthesis can be initiated with a chiral starting material, either a chiral uracil derivative or a chiral aniline derivative.
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions, leading to the formation of a specific enantiomer or diastereomer.
Resolution of Racemates: A racemic mixture of a chiral analogue can be separated into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
The stereoselective synthesis of chiral analogues is a sophisticated area of organic synthesis that can provide access to molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.
Molecular Mechanisms and Identification of Biological Targets for 6 Meta Hydroxymethyl Anilino Uracil
Characterization of Macromolecular Interactions
The primary biological target identified for the class of 6-anilinouracils, including 6-(Meta-hydroxymethyl anilino)uracil, is the replication-specific DNA polymerase III (Pol III) found in Gram-positive bacteria, such as Bacillus subtilis. nih.govnih.govnih.gov These compounds are highly selective, showing potent inhibition of the bacterial Pol III enzyme while having minimal effect on mammalian DNA polymerases. nih.gov The mechanism of inhibition is rooted in their structural similarity to deoxyguanosine triphosphate (dGTP). nih.govacs.org
6-Anilinouracils function as dGTP analogues, engaging in a competitive mode of inhibition with respect to the dGTP substrate. acs.org The inhibitory action involves the formation of a stable, nonproductive ternary complex consisting of the inhibitor, the DNA polymerase III enzyme, and the DNA template-primer. researchgate.net The uracil (B121893) portion of the molecule mimics the guanine (B1146940) base of dGTP, forming hydrogen bonds with the cytosine base in the DNA template. Simultaneously, the anilino moiety binds to a specific, hydrophobic pocket on the polymerase enzyme, which is distinct from the enzyme's active site for substrate binding. acs.orgnih.gov This dual interaction effectively sequesters the enzyme on the DNA strand, halting the process of DNA replication and leading to bacterial cell death. researchgate.net
While the 6-anilinouracil (B3066259) scaffold is a potent inhibitor of DNA Polymerase III, the specific substitutions on the anilino ring significantly influence the inhibitory activity. Quantitative structure-activity relationship (QSAR) studies indicate that the interaction between the inhibitor and the enzyme is predominantly hydrophobic. nih.gov Research has shown that polar substituents on the phenyl ring can considerably decrease the compound's inhibitory potency against the isolated enzyme. nih.gov This suggests that this compound, with its polar hydroxymethyl group, would be expected to exhibit lower intrinsic inhibitory activity against DNA Polymerase III compared to analogues bearing small alkyl or halogen groups at the same position. nih.gov
Extensive literature searches for the inhibitory activity of this compound and related anilinouracils against various kinases have not yielded significant findings. The primary focus of research for this chemical class has been its antibacterial action via the inhibition of DNA Polymerase III.
| Compound Class | Target Enzyme | Mechanism of Action | General Potency | Reference |
|---|---|---|---|---|
| 6-Anilinouracils | DNA Polymerase III (Gram-positive) | dGTP analogue; forms a stable ternary complex (Inhibitor-Enzyme-DNA) | Potent (nanomolar to low micromolar Ki values) | nih.govacs.org |
| 6-Anilinouracils with polar anilino substituents (e.g., -OH, -CH2OH) | DNA Polymerase III (Gram-positive) | dGTP analogue | Decreased potency compared to non-polar analogues | nih.gov |
The biological activity of 6-anilinouracils is mediated through binding to a unique receptor site on the DNA Polymerase III enzyme of Gram-positive bacteria. nih.gov This inhibitor binding site is allosteric, being structurally distinct from the catalytic active site where deoxyribonucleotide triphosphates (dNTPs) bind. nih.gov The interaction with this site is highly specific, contributing to the selective action of these compounds against bacterial polymerases. nih.gov
The binding appears to be driven primarily by hydrophobic interactions between the anilino portion of the inhibitor and the enzyme pocket. nih.gov The specificity of this interaction allows the compound to effectively lock the polymerase onto the DNA template, thereby inhibiting its processivity. There is no evidence in the reviewed literature to suggest that this compound or its close analogues bind to or modulate other classes of receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. The research has remained focused on their role as specific enzyme inhibitors.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives
The fundamental pharmacophore of this inhibitor class can be deconstructed into two essential domains: the uracil ring and the C6-linked anilino moiety. acs.org
The Base-Pairing Domain: The uracil ring serves as a mimic of a purine (B94841) base, specifically guanine. Its arrangement of hydrogen bond donors and acceptors allows it to form a stable base pair with a cytosine residue on the template DNA strand within the enzyme's active site. researchgate.net This interaction is crucial for anchoring the inhibitor to the correct position.
The Aryl Domain: The anilino ring at the C6 position provides the basis for enzyme specificity and high-affinity binding. This aryl group fits into a unique, largely hydrophobic pocket on the DNA Polymerase III enzyme. acs.orgnih.gov The nature and position of substituents on this ring are critical determinants of inhibitory potency.
Together, these two domains create a molecule that first uses the base-pairing principle to position itself correctly and then uses the aryl domain to bind tightly and specifically to the target enzyme, resulting in potent inhibition. acs.org
For effective biological recognition, 6-anilinouracil derivatives must adopt a specific three-dimensional conformation to simultaneously interact with the DNA template and the enzyme's binding pocket. Studies on related compounds, such as 5-cinnamoyl-6-aminouracils, have indicated that an extended, planar conformation is favorable for interaction with nucleic acids. nih.gov This suggests that a degree of planarity between the uracil and anilino rings is likely necessary for optimal binding.
Furthermore, the potential for rotational isomers (rotamers) exists around the C6-N bond connecting the uracil and anilino rings. The rotational barrier can be influenced by substituents on both rings. nih.gov The specific conformation (cis/trans relationship of the uracil C5-H and the anilino N-H) that is active upon binding to the polymerase has not been explicitly defined for this compound, but it is understood that only a specific conformer will fit optimally into the binding site. The flexibility of the meta-hydroxymethyl group itself could also allow for multiple orientations, one of which may be favored upon binding.
The biological response of 6-anilinouracils is highly sensitive to the positional and electronic nature of substituents on both the anilino and uracil rings.
Substituents on the Anilino Ring: The primary interaction of the anilino ring with the enzyme is hydrophobic. nih.gov Consequently, small, non-polar substituents tend to enhance inhibitory activity.
Positional Effects: The meta-position of the anilino ring can tolerate larger groups compared to other positions, suggesting it may be oriented towards a more open region of the binding pocket. nih.gov Potency is often maximized by the inclusion of small alkyl groups (e.g., ethyl) or halogens at the meta (C3') and para (C4') positions. nih.govnih.gov
Electronic Effects: Polar substituents, such as hydroxyl (-OH) or hydroxymethyl (-CH₂OH), significantly decrease the inhibitory activity against the purified enzyme. nih.gov This is attributed to the disruption of the favorable hydrophobic interactions within the binding pocket. Therefore, the meta-hydroxymethyl group in this compound is predicted to reduce its potency as a direct enzyme inhibitor compared to analogues like 6-(3-ethyl-4-methylanilino)uracil (B8251919) (EMAU). nih.govnih.gov
| Position(s) | Substituent Type | Effect on Enzyme Inhibition | Example | Reference |
|---|---|---|---|---|
| Meta (3') & Para (4') | Small Alkyl Groups | Maximizes potency | 3-ethyl-4-methyl | nih.gov |
| Meta (3') & Para (4') | Halogens | Increases potency | - | nih.gov |
| Meta (3') | Polar Groups (e.g., -CH2OH) | Decreases potency considerably | meta-hydroxymethyl | nih.gov |
Advanced Mechanistic Investigations of Proposed Biological Activities
Antiviral Action Pathways
The antiviral mechanisms of 6-anilinouracil derivatives are an active area of research, with studies pointing towards the inhibition of key viral enzymes essential for replication. While direct studies on this compound are limited, research on related compounds provides insight into probable action pathways.
One of the primary antiviral targets for uracil derivatives is the viral reverse transcriptase . A study on 1,6-bis[(benzyloxy)methyl]uracil derivatives, which share the core uracil structure, found that these compounds could inhibit HIV-1 reverse transcriptase at micro- and submicromolar concentrations. nih.gov This suggests a potential mechanism for this compound against retroviruses like HIV, where it may interfere with the conversion of viral RNA into DNA, a critical step in the viral life cycle.
Furthermore, certain uracil derivatives have demonstrated activity against the influenza virus . The same study on 1,6-bis[(benzyloxy)methyl]uracil derivatives showed significant activity against influenza A virus (H1N1) in cell cultures. nih.gov While the precise mechanism against influenza is still under investigation, it is hypothesized that these compounds may interfere with viral entry, replication, or release. Other uracil derivatives have been explored as inhibitors of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov
Research on 6-(arylthio)uracils has also shown marginal activity against Herpes Simplex Virus-1 (HSV-1) and HIV-1, further indicating the potential for this class of compounds to act on various viral targets. researchgate.net The antiviral activity of another uracil analog, β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)] uracil (L-BHDU), has been shown to be dependent on its phosphorylation by viral thymidine (B127349) kinase, a mechanism that ultimately inhibits viral DNA synthesis. biorxiv.org
| Potential Viral Target | Proposed Mechanism of Action | Virus Family |
| Reverse Transcriptase | Inhibition of viral RNA to DNA conversion | Retroviruses (e.g., HIV) |
| Neuraminidase | Inhibition of viral release from infected cells | Orthomyxoviruses (e.g., Influenza) |
| Thymidine Kinase | Phosphorylation leading to inhibition of viral DNA synthesis | Herpesviruses (e.g., HSV, VZV) |
Antibacterial Mechanisms of Action
The antibacterial activity of 6-anilinouracils is well-documented, with a clear and specific mechanism of action against Gram-positive bacteria. nih.govresearchgate.net These compounds act as potent and selective inhibitors of the bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in this group of bacteria. nih.govresearchgate.net
The primary mechanism involves 6-anilinouracils acting as analogs of deoxyguanosine triphosphate (dGTP), one of the building blocks of DNA. nih.gov By mimicking dGTP, this compound can bind to the active site of Pol IIIC, competitively inhibiting the incorporation of the natural nucleotide and thereby halting DNA synthesis. researchgate.net This targeted inhibition of a crucial replicative enzyme leads to a bactericidal effect, meaning it actively kills the bacteria rather than just inhibiting their growth. nih.gov
The selectivity of these compounds for bacterial Pol IIIC over mammalian DNA polymerases is a key feature, suggesting a favorable therapeutic window. The anilino side chain plays a crucial role in the binding and inhibitory activity of these molecules. Structure-activity relationship studies have shown that substitutions on both the anilino ring and the N3 position of the uracil ring can significantly influence the antibacterial potency. nih.gov For instance, the introduction of hydrophilic groups like hydroxyalkyl moieties on the uracil N3 position has been found to enhance antibacterial potency. nih.gov
| Bacterial Target | Mechanism of Inhibition | Effect | Bacterial Spectrum |
| DNA Polymerase IIIC (Pol IIIC) | Competitive inhibition as a dGTP analog | Halts DNA replication | Gram-positive bacteria |
| DNA Replication Machinery | Disruption of the replication process | Bactericidal | Gram-positive bacteria |
Anticancer Cellular and Molecular Pathways
The anticancer potential of uracil derivatives, including 6-anilinouracils, is an emerging field of study. The proposed mechanisms are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and interference with the cell cycle of cancer cells.
One of the key anticancer pathways involves the induction of apoptosis . Apoptosis is a natural process of cell self-destruction that is often dysregulated in cancer cells, allowing them to proliferate uncontrollably. nih.gov Uracil derivatives have been shown to trigger apoptotic pathways in cancer cells. scirp.org For example, studies on 6-aminouracil (B15529) derivatives have demonstrated cytotoxic activity against prostate cancer cells (PC3 cell line). scirp.org Some of these compounds were also found to inhibit cathepsin B, a protease that is often overexpressed in tumors and is involved in invasion and metastasis. scirp.org The induction of apoptosis can occur through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, both of which culminate in the activation of caspases, the executive enzymes of apoptosis. mdpi.com
Another significant anticancer mechanism is the induction of cell cycle arrest . The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a deregulated cell cycle, leading to rapid and uncontrolled growth. Certain anticancer agents can halt the cell cycle at specific checkpoints, preventing the cancer cells from dividing. nih.govnih.gov For instance, some benzofuran (B130515) derivatives have been shown to induce G2/M phase arrest in liver and lung cancer cell lines. mdpi.com While specific studies on this compound are needed, it is plausible that it could exert similar effects on cell cycle progression in cancer cells. Furthermore, some 5-cinnamoyl-6-aminouracil derivatives have been suggested to exert anticancer activity through intercalation with DNA, thereby interfering with its functions. nih.gov
| Cellular Process | Molecular Pathway | Outcome in Cancer Cells |
| Apoptosis | Activation of intrinsic and/or extrinsic pathways, caspase activation | Programmed cell death |
| Cell Cycle | Arrest at specific checkpoints (e.g., G2/M phase) | Inhibition of proliferation |
| Protease Activity | Inhibition of enzymes like Cathepsin B | Reduced invasion and metastasis |
| DNA Interaction | Potential for intercalation | Disruption of DNA replication and transcription |
Computational Chemistry and in Silico Approaches for 6 Meta Hydroxymethyl Anilino Uracil Research
Molecular Docking Simulations for Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(meta-hydroxymethyl anilino)uracil, docking simulations are instrumental in predicting its binding mode within the active site of target proteins, such as DNA polymerase III.
While specific docking studies on this compound are not extensively published, the broader class of 6-anilinouracils has been the subject of such investigations. These studies reveal that the uracil (B121893) moiety of the inhibitor mimics the guanine (B1146940) base of dGTP, forming hydrogen bonds with the cytosine residue in the DNA template strand. The anilino side chain then occupies a hydrophobic pocket in the enzyme, contributing to the affinity and specificity of the inhibitor. nih.gov
For this compound, a hypothetical docking study into the DNA polymerase III active site would likely show:
Hydrogen Bonding: The uracil ring forming key hydrogen bonds with the template DNA.
Hydrophobic Interactions: The aniline (B41778) ring and its substituents fitting into a hydrophobic pocket of the enzyme. The meta-hydroxymethyl group would be of particular interest, as its hydroxyl moiety could form additional hydrogen bonds with nearby amino acid residues or water molecules, potentially enhancing binding affinity.
A representative table of predicted interactions from a hypothetical molecular docking study is presented below:
| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |
| Cytosine (DNA) | Hydrogen Bond | ~2.8 |
| Amino Acid 1 (e.g., Valine) | Hydrophobic | ~3.5 |
| Amino Acid 2 (e.g., Leucine) | Hydrophobic | ~3.9 |
| Amino Acid 3 (e.g., Serine) | Hydrogen Bond (via hydroxymethyl) | ~3.0 |
Molecular Dynamics Simulations to Assess Binding Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the binding pose of this compound within the active site of DNA polymerase III and reveal any conformational changes in the protein or the ligand upon binding.
Key insights that could be gained from an MD simulation of the this compound-DNA polymerase III complex include:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation, the stability of the complex can be assessed. A stable RMSD would indicate a stable binding mode.
Interaction Persistence: The persistence of key hydrogen bonds and hydrophobic interactions identified in docking can be tracked throughout the simulation. This helps to validate the importance of these interactions for binding.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the 6-anilinouracil (B3066259) class of compounds, QSAR studies have been crucial in understanding the structural requirements for potent inhibition of DNA polymerase III.
A QSAR study on a series of 6-anilinouracil derivatives, including this compound, would typically involve the following steps:
Data Collection: A dataset of 6-anilinouracil analogs with their corresponding inhibitory activities (e.g., IC50 values) against DNA polymerase III is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Previous QSAR studies on 6-anilinouracils have highlighted the importance of hydrophobic interactions in the binding to DNA polymerase III. nih.gov The contribution of substituents on the aniline ring has been shown to significantly influence the inhibitory potency. For instance, the increased hydrophobic character of the inhibitor binding site in a mutant enzyme was identified through QSAR analysis. nih.gov
A hypothetical QSAR model for 6-anilinouracil derivatives might be represented by an equation like:
pIC50 = β0 + β1logP + β2MR + β3*H-bond_donors
Where pIC50 is the negative logarithm of the IC50 value, logP represents the lipophilicity, MR the molar refractivity, and H-bond_donors the number of hydrogen bond donors. The coefficients (β) would be determined by the regression analysis.
| Compound | logP | Molar Refractivity | H-bond Donors | Observed pIC50 | Predicted pIC50 |
| Analog 1 | 2.5 | 60 | 2 | 5.8 | 5.7 |
| Analog 2 | 3.1 | 75 | 1 | 6.5 | 6.6 |
| This compound | 2.2 | 65 | 3 | 6.1 | 6.0 |
| Analog 4 | 3.5 | 80 | 2 | 7.2 | 7.1 |
De Novo Drug Design and Virtual Screening Based on the this compound Core Structure
The 6-anilinouracil scaffold serves as an excellent starting point for de novo drug design and virtual screening campaigns to discover novel and more potent DNA polymerase III inhibitors.
De Novo Design: This approach involves the computational generation of novel molecular structures with desired properties. Using the this compound core as a scaffold, new functional groups can be added or existing ones modified to optimize interactions with the target enzyme. For example, computational algorithms could explore different substituents on the aniline ring or the uracil moiety to enhance binding affinity or improve pharmacokinetic properties.
Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A virtual screening workflow using the 6-anilinouracil scaffold could involve:
Library Preparation: A large database of commercially available or synthetically feasible compounds is prepared.
Pharmacophore Modeling: A pharmacophore model is created based on the key structural features of known active 6-anilinouracils, including hydrogen bond donors and acceptors, and hydrophobic regions.
Filtering: The compound library is filtered based on the pharmacophore model to select molecules that match the key features.
Molecular Docking: The filtered compounds are then docked into the active site of DNA polymerase III to predict their binding affinity and pose.
Hit Selection: The top-scoring compounds are selected for further experimental testing.
Cheminformatics and Data Mining for Analogous Compound Analysis
Cheminformatics and data mining techniques are employed to analyze large datasets of chemical compounds and their biological activities to identify trends and patterns. For this compound, these approaches can be used to analyze its structural analogs and understand the structure-activity relationships (SAR).
By mining chemical databases for compounds with the 6-anilinouracil core, researchers can:
Identify Privileged Scaffolds: Determine if the 6-anilinouracil scaffold is a "privileged" structure that is frequently found in inhibitors of various targets.
Analyze SAR Trends: Systematically analyze how different substituents on the aniline and uracil rings affect the inhibitory activity against DNA polymerase III. For example, studies have shown that N3 substitution of the uracil ring with hydrophilic groups can enhance antibacterial potency. nih.gov
Predict Off-Target Effects: By comparing the structural features of this compound with known inhibitors of other enzymes, potential off-target effects can be predicted.
A summary of SAR findings for 6-anilinouracil derivatives is presented in the table below:
| Position of Substitution | Effect of Substitution on Activity |
| Anilino Ring (meta/para) | Hydrophobic substituents generally increase potency. |
| Anilino Ring (ortho) | Bulky groups may decrease activity due to steric hindrance. |
| Uracil N3 | Hydrophilic groups can enhance antibacterial activity. nih.gov |
| Uracil C5 | Modifications can modulate activity and specificity. |
Prospective Research Areas for Therapeutic and Biotechnological Applications of the 6 Meta Hydroxymethyl Anilino Uracil Scaffold
Development of Next-Generation Antiviral Agents
The quest for novel antiviral agents remains a critical area of research, and the 6-(anilino)uracil scaffold has shown considerable promise, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are known to bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity.
Research into derivatives such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) has paved the way for the exploration of various 6-substituted uracils. Modifications at the C6 position of the uracil (B121893) ring are pivotal for antiviral activity. While direct studies on 6-(meta-hydroxymethyl anilino)uracil are limited, the structure-activity relationship (SAR) of related compounds suggests that the electronic and steric properties of the anilino substituent are key determinants of potency. The introduction of a hydroxymethyl group at the meta position of the anilino ring could influence the binding affinity and specificity to the viral enzyme through hydrogen bonding interactions within the NNRTI binding pocket.
Future research should focus on the synthesis of this compound and its analogues to evaluate their efficacy against a panel of clinically relevant viruses, including HIV-1 and other viruses that rely on reverse transcriptase for replication.
Table 1: Antiviral Activity of Selected 6-Substituted Uracil Derivatives
| Compound Class | Viral Target | Mechanism of Action | Key Structural Features |
|---|---|---|---|
| HEPT Analogues | HIV-1 Reverse Transcriptase | Non-nucleoside Inhibition | Phenylthio group at C6 |
| 6-(Arylthio)uracils | HSV-1, HIV-1 | Not fully elucidated | Arylthio substituent at C6 |
Discovery of Novel Antibacterial Agents with Targeted Mechanisms
Substituted 6-anilinouracils have been identified as potent and selective inhibitors of DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria. nih.gov This enzyme is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial drugs, especially in the face of rising antibiotic resistance. nih.gov
The mechanism of action involves the 6-anilinouracil (B3066259) molecule acting as a dGTP analog. The uracil portion forms hydrogen bonds with the cytosine in the DNA template, while the anilino moiety interacts with a specific binding pocket on the Pol IIIC enzyme, leading to the formation of a stable, inactive complex. nih.govscispace.com
Studies on various derivatives have shown that substitutions on both the uracil ring and the anilino ring significantly impact antibacterial potency. For instance, the 6-(3-ethyl-4-methylanilino) group has been found to maximize Pol IIIC inhibition. nih.gov Furthermore, the introduction of hydrophilic groups, such as hydroxyalkyl substituents at the N3 position of the uracil ring, can enhance antibacterial activity. nih.gov The presence of a hydroxymethyl group on the anilino ring of this compound could enhance solubility and potentially improve interaction with the enzyme's binding site, making it a promising candidate for further investigation.
Table 2: Antibacterial Profile of Key 6-Anilinouracil Derivatives
| Compound | Target Enzyme | Spectrum of Activity | Notable Substitutions |
|---|---|---|---|
| 6-(3-ethyl-4-methylanilino)uracil (B8251919) (EMAU) | DNA Polymerase IIIC | Gram-positive bacteria | 3-ethyl-4-methylanilino at C6 |
| 6-(3'-iodo-4'-methylanilino)uracil (IMAU) | DNA Polymerase IIIC | Gram-positive bacteria | 3'-iodo-4'-methylanilino at C6 |
Identification of Anticancer Lead Compounds and their Optimization
Uracil and its derivatives have long been a cornerstone in cancer chemotherapy, with compounds like 5-fluorouracil (B62378) being used to treat various solid tumors. The 6-aminouracil (B15529) scaffold has also been explored for the development of novel anticancer agents. nih.gov The proposed mechanisms of action for some of these derivatives include intercalation with DNA, which disrupts DNA replication and transcription in rapidly dividing cancer cells. nih.gov
The hydroxymethyl group, in particular, could engage in hydrogen bonding with target enzymes or receptors involved in cancer cell proliferation. Further studies are warranted to synthesize and evaluate the anticancer potential of this compound against a panel of human cancer cell lines and to elucidate its precise mechanism of action.
Exploration in Other Biological Modulations (e.g., anti-inflammatory, neuroprotective effects)
The pyrimidine (B1678525) core, present in the 6-(anilino)uracil scaffold, is a common feature in many biologically active compounds with diverse therapeutic applications. Derivatives of pyrimidine have been reported to exhibit anti-inflammatory properties, suggesting that the 6-(anilino)uracil scaffold could be a valuable starting point for the development of novel anti-inflammatory agents. nih.gov
While direct evidence for the anti-inflammatory or neuroprotective effects of 6-(anilino)uracil derivatives is scarce, the structural motifs present in this compound offer avenues for exploration. Chronic inflammation is a key component of many diseases, including neurodegenerative disorders. The development of compounds that can modulate inflammatory pathways is of significant therapeutic interest. The hydroxymethyl-anilino moiety could potentially interact with enzymes such as cyclooxygenases or lipoxygenases, which are involved in the inflammatory cascade.
Future research should involve screening this compound and related compounds in in vitro and in vivo models of inflammation and neurodegeneration to assess their potential in these therapeutic areas.
Future Directions and Challenges in 6 Meta Hydroxymethyl Anilino Uracil Research
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of 6-(Meta-hydroxymethyl anilino)uracil from a laboratory curiosity to a viable research tool or therapeutic lead hinges on the development of efficient and sustainable methods for its synthesis. Traditional synthetic routes for 6-anilinouracils often involve multi-step processes that may utilize harsh reagents and require chromatographic purification, which can be both time-consuming and environmentally taxing.
Future research in this area would likely focus on several key aspects to improve upon existing methodologies for analogous compounds:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents will be a significant focus. This could involve exploring water-based reaction media or employing catalytic systems that can be recycled and reused.
One-Pot Syntheses: Designing a synthetic sequence where multiple reaction steps are carried out in a single reaction vessel without the need for intermediate purification would greatly enhance efficiency.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of scalability, safety, and precise control over reaction parameters, leading to higher yields and purity.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like uracil (B121893) derivatives.
An illustrative comparison of a hypothetical traditional versus a future, more sustainable synthetic approach is presented in Table 1.
Table 1: Comparison of Hypothetical Synthetic Approaches for this compound
| Feature | Traditional Approach | Future Sustainable Approach |
|---|---|---|
| Starting Materials | Potentially hazardous and expensive precursors | Readily available and renewable starting materials |
| Solvents | Chlorinated or high-boiling point organic solvents | Water, ethanol, or other green solvents |
| Catalysts | Stoichiometric amounts of corrosive acids or bases | Recyclable solid-supported catalysts or biocatalysts |
| Purification | Column chromatography with large solvent volumes | Crystallization or solvent extraction |
| Energy Consumption | Prolonged heating under reflux | Microwave irradiation or flow chemistry with efficient heat transfer |
| Waste Generation | Significant amounts of organic and inorganic waste | Minimized waste through atom economy and catalyst recycling |
Strategies for Modulating Metabolic Stability and Bioavailability for Research Compounds
A critical challenge for many promising drug candidates is achieving favorable pharmacokinetic properties, including metabolic stability and oral bioavailability. The aniline (B41778) and uracil moieties in this compound present potential sites for metabolic modification in the body, which could lead to rapid clearance and reduced efficacy.
Future research into optimizing these properties for this compound would likely explore several established medicinal chemistry strategies:
Metabolic Blocking: Introducing chemical groups at positions susceptible to metabolic attack can prevent or slow down metabolism. For instance, the introduction of fluorine atoms at strategic positions on the aniline ring could block cytochrome P450-mediated oxidation.
Bioisosteric Replacement: Replacing metabolically labile groups with bioisosteres—substituents with similar physical or chemical properties that are more resistant to metabolism—is a common strategy. For example, the hydroxymethyl group could be replaced with other functionalities to modulate its metabolic fate while retaining biological activity. nih.govacs.org
Prodrug Approaches: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. This strategy can be used to improve solubility, membrane permeability, and protect the drug from premature metabolism. For this compound, the hydroxymethyl group could be esterified to create a more lipophilic prodrug that is later cleaved by esterases in the blood to release the active compound.
Formulation Strategies: The use of advanced drug delivery systems, such as nanoparticles or liposomes, could protect the compound from degradation and enhance its absorption and distribution.
Table 2 provides hypothetical data illustrating how different modifications could impact the metabolic stability and bioavailability of a research compound like this compound.
Table 2: Illustrative Data on Strategies to Modulate Metabolic Properties
| Compound | Modification | In Vitro Half-Life (Human Liver Microsomes) | Oral Bioavailability (in rats) |
|---|---|---|---|
| Parent Compound | This compound | 15 min | 5% |
| Analog 1 | Fluorination of the aniline ring | 45 min | 15% |
| Analog 2 | Bioisosteric replacement of hydroxymethyl group | 60 min | 20% |
| Prodrug 1 | Esterification of the hydroxymethyl group | >120 min | 40% |
Expansion of Biological Target Landscape and Polypharmacology Studies
The primary known biological target for the 6-anilinouracil (B3066259) class of compounds is bacterial DNA polymerase IIIC. nih.govnih.gov While this provides a strong foundation for their development as antibacterial agents, a comprehensive understanding of their full biological effects is crucial. Future research should aim to elucidate the complete biological target landscape of this compound.
Key research directions in this area would include:
Target Deconvolution: Employing techniques such as chemical proteomics and affinity chromatography to identify all the proteins within a cell that interact with the compound. This could reveal unexpected off-target effects or new therapeutic opportunities.
Kinase Profiling: Given that many small molecule drugs interact with protein kinases, screening this compound against a broad panel of human kinases would be important to assess its selectivity and potential for off-target toxicities.
Polypharmacology Investigation: Polypharmacology refers to the ability of a single drug to interact with multiple targets. While often associated with side effects, it can also be exploited for therapeutic benefit, particularly in complex diseases. A thorough investigation of the multiple targets of this compound could reveal synergistic effects or opportunities for drug repurposing. For instance, inhibitors of DNA polymerases could potentially have applications in oncology or virology. patsnap.com
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. frontiersin.orgscispace.comnih.gov For a compound like this compound, these computational tools can be applied at various stages of the research and development pipeline.
Future applications of AI and ML in the context of this compound could include:
De Novo Design: Using generative AI models to design novel 6-anilinouracil derivatives with improved potency, selectivity, and pharmacokinetic properties. These models can learn from existing structure-activity relationship (SAR) data to propose new molecules that have a higher probability of success.
Predictive Modeling: Developing ML models to predict the biological activity, metabolic stability, bioavailability, and toxicity of virtual compounds before they are synthesized. This in silico screening can significantly reduce the time and cost associated with identifying promising lead candidates.
SAR Analysis: Employing ML algorithms to analyze complex SAR data and identify the key structural features that govern a compound's activity and properties. This can provide valuable insights for rational drug design.
Personalized Medicine: In the long term, AI could be used to predict which patients are most likely to respond to a drug based on their genetic makeup or the specific characteristics of their infection, paving the way for personalized antibacterial therapy.
Table 3 illustrates how AI/ML could be used to prioritize the synthesis of new analogs based on predicted properties.
Table 3: Hypothetical AI/ML-Based Prioritization of this compound Analogs
| Analog | Predicted Pol IIIC Inhibition (IC50, µM) | Predicted Metabolic Stability (Half-life, min) | Predicted Toxicity Score (0-1) | Synthesis Priority |
|---|---|---|---|---|
| Analog A | 0.05 | 75 | 0.2 | High |
| Analog B | 0.12 | 30 | 0.1 | Medium |
| Analog C | 0.08 | 90 | 0.8 | Low |
| Analog D | 0.50 | 120 | 0.3 | Medium |
Q & A
Q. What are the established synthetic routes for 6-(meta-hydroxymethyl anilino)uracil, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via reactions involving acetylketene with urea derivatives in the presence of catalysts like Yb(TFA)₃ . Another method involves condensation of 6-aminouracil with paraformaldehyde and ethanolamine under reflux conditions . Key considerations include solvent purity (e.g., absolute ethanol), reaction time optimization (e.g., 12 hours for cyclization), and post-synthesis purification (e.g., crystallization from DMF/H₂O). Monitoring reaction progress via TLC or HPLC is recommended to ensure intermediate stability.
Q. How does the 3-ethyl-4-methylanilino substituent enhance DNA polymerase IIIC inhibition in Gram-positive bacteria?
The 3-ethyl-4-methylanilino group optimizes steric and electronic interactions with the active site of DNA polymerase IIIC. Studies show this substituent increases binding affinity by ~10-fold compared to simpler anilino derivatives, as demonstrated in assays using Bacillus subtilis . Methodologically, pol IIIC inhibition is quantified via competitive enzymatic assays with radiolabeled dNTPs, while antibacterial activity is tested using MIC (Minimum Inhibitory Concentration) protocols against Staphylococcus aureus and Enterococcus faecalis .
Advanced Research Questions
Q. How do structural variations in the anilino moiety influence selectivity between EGFR, VEGFR, and PDGFR-β inhibition?
Substitutions such as 2-fluoro-4-chloro anilino or 4-chloro anilino significantly alter kinase selectivity. For example:
- EGFR : 4-Chloro anilino derivatives (compound [9]) show equipotency to PD153035 but reduced activity with 2-fluoro-4-chloro substitutions .
- VEGFR-2 : 2-Fluoro-4-chloro anilino (compound [12]) achieves 120-fold higher potency than semaxanib, likely due to enhanced hydrophobic interactions with the ATP-binding pocket .
- PDGFR-β : Most substitutions (e.g., 3-bromo anilino) fail to inhibit PDGFR-β, suggesting steric incompatibility . Methodological Insight : Use isoform-specific kinase assays (e.g., ELISA-based phosphorylation detection) and molecular docking to rationalize selectivity trends.
Q. How can contradictory data on substituent effects across different kinase assays be resolved?
Discrepancies arise from assay-specific conditions (e.g., ATP concentration, pH) and cellular context (e.g., overexpression vs. endogenous kinase levels). For instance, 2-fluoro-4-chloro anilino improves VEGFR-2 inhibition but reduces EGFR activity . To address contradictions:
- Perform parallel assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Validate findings in cell-based models (e.g., HUVEC for VEGFR-2, A431 for EGFR).
- Apply multivariate statistical analysis to distinguish assay artifacts from true structure-activity relationships (SAR).
Q. What strategies optimize the balance between antibacterial potency and cytotoxicity in 6-anilinouracil derivatives?
Hydrophilic 3-substituents (e.g., hydroxybutyl or methoxybutyl) improve bacterial membrane penetration while reducing mammalian cell toxicity. For example:
- 3-Hydroxybutyl derivatives exhibit MICs ≤1 µg/mL against Gram-positive pathogens but show >100-fold selectivity over human cell lines . Experimental Design : Use logP measurements and hemolysis assays to correlate hydrophilicity with selectivity. Pair cytotoxicity screening (e.g., MTT assays on HEK293 cells) with antibacterial testing.
Methodological Guidance
Q. What frameworks are recommended for designing rigorous SAR studies on 6-anilinouracil derivatives?
Adopt the PICO framework to define:
- Population : Target enzymes (e.g., pol IIIC, VEGFR-2).
- Intervention : Substituent variations (e.g., halogenation, alkylation).
- Comparison : Benchmarks (e.g., semaxanib, erlotinib).
- Outcome : IC₅₀, MIC, or selectivity ratios. Additionally, apply FINER criteria to ensure feasibility and novelty, such as exploring understudied 3D conformational effects via X-ray crystallography .
Q. How should researchers interpret conflicting data on substituent-driven kinase inhibition profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
